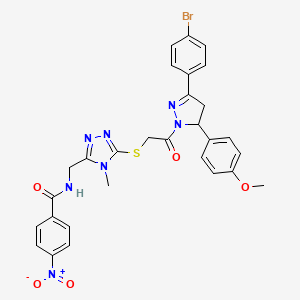
(2,4-Dimethylphenyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylphenyl)(phenyl)methanol, also known as benzhydrol or diphenylcarbinol, is an organic compound with the chemical formula C13H12O. It is a white crystalline solid that is soluble in organic solvents like ethanol, ether, and benzene. Benzhydrol has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用机制
Benzhydrol acts as a reducing agent due to the presence of the carbonyl group in its chemical structure. It can donate electrons to other molecules, leading to the formation of new chemical bonds. This property makes (2,4-Dimethylphenyl)(phenyl)methanol a useful reagent in organic synthesis, where it is used to reduce carbonyl groups to alcohols or to convert nitro groups to amines.
Biochemical and Physiological Effects:
Benzhydrol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs. It has also been reported to exhibit anticonvulsant and analgesic effects, indicating its potential use in the treatment of neurological disorders and pain management.
实验室实验的优点和局限性
The main advantage of using (2,4-Dimethylphenyl)(phenyl)methanol in laboratory experiments is its high purity and yield. It can be synthesized in large quantities and used as a starting material for the synthesis of other organic compounds. However, (2,4-Dimethylphenyl)(phenyl)methanol is also known to be a mild irritant and can cause skin and eye irritation. Care should be taken when handling (2,4-Dimethylphenyl)(phenyl)methanol to avoid any potential health hazards.
未来方向
There are many potential future directions for the use of (2,4-Dimethylphenyl)(phenyl)methanol in scientific research. One area of interest is the development of new drugs based on (2,4-Dimethylphenyl)(phenyl)methanol's antioxidant and anti-inflammatory properties. Another area of research is the study of the mechanism of action of enzymes using (2,4-Dimethylphenyl)(phenyl)methanol as a model compound. Additionally, (2,4-Dimethylphenyl)(phenyl)methanol can be used as a chiral auxiliary in asymmetric synthesis, leading to the production of enantiomerically pure compounds. Overall, (2,4-Dimethylphenyl)(phenyl)methanol has many potential applications in various fields and is a valuable tool for scientific research.
合成方法
Benzhydrol can be synthesized through the reduction of benzophenone with sodium borohydride or lithium aluminum hydride. The reaction involves the transfer of electrons from the reducing agent to the carbonyl group of benzophenone, resulting in the formation of (2,4-Dimethylphenyl)(phenyl)methanol. This method of synthesis is widely used in laboratory experiments to produce (2,4-Dimethylphenyl)(phenyl)methanol in high purity and yield.
科学研究应用
Benzhydrol has been extensively used in scientific research due to its versatile chemical properties and potential applications in various fields. It is commonly used as a reagent in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a starting material for the synthesis of other organic compounds. Benzhydrol has also been used as a model compound in the study of the mechanism of action of enzymes and in the development of new drugs.
属性
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBOEANKGYAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

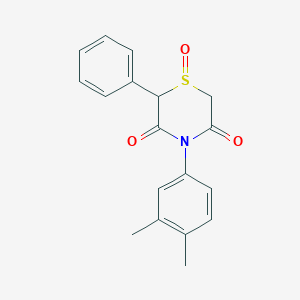
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)
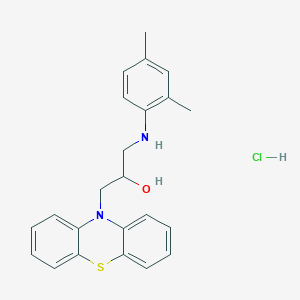
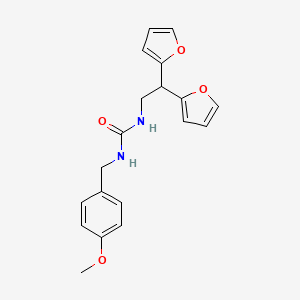
![2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2704718.png)
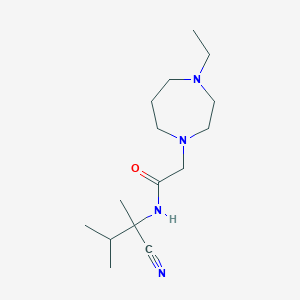
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-phenethylacetamide](/img/structure/B2704723.png)
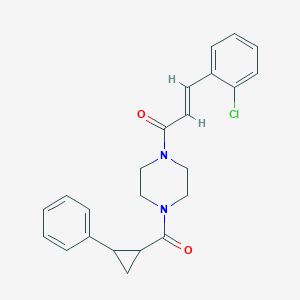
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)
![3-{[2-(2,5-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2704727.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)
